molecular formula C11H9N3O4 B12857398 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B12857398
M. Wt: 247.21 g/mol
InChI Key: PQCAQTIBNCKRBG-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.207 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a benzoic acid moiety linked to a triazole ring, which is further substituted with a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole compounds. One common method includes the use of sodium hypochlorite as a reagent, followed by heating and crystallization to obtain the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of cost-effective reagents, efficient catalysts, and scalable processes to meet the demand for the compound in various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole and benzoic acid moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the triazole or benzoic acid rings.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to induce apoptosis in cancer cells by inhibiting key enzymes and signaling pathways involved in cell proliferation . The triazole ring and benzoic acid moiety play crucial roles in its biological activity, allowing it to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group on the triazole ring enhances its reactivity and potential for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

4-(3-methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

InChI

InChI=1S/C11H9N3O4/c1-18-11(17)9-12-6-14(13-9)8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16)

InChI Key

PQCAQTIBNCKRBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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